

Application Notes and Protocols: EFWW-ACC for Immunoproteasome-Targeted Drug Discovery

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Compound of Interest

Compound Name: *Ewfw-acc*

Cat. No.: *B12370940*

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Introduction

The immunoproteasome (iP) is an inducible, specialized form of the proteasome, a critical cellular machinery for protein degradation.[1][2] Unlike the constitutively expressed proteasome (cP), the immunoproteasome is predominantly found in cells of hematopoietic origin and is upregulated in other tissues during inflammatory conditions, viral infections, and in certain cancers.[1][3][4] This differential expression makes the immunoproteasome an attractive therapeutic target for a range of diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.[3][4][5][6][7] The development of selective inhibitors for the immunoproteasome is a key focus in modern drug discovery, aiming to provide more targeted therapies with potentially fewer side effects compared to non-selective proteasome inhibitors.[3][5]

EFWW-ACC is a highly specific, fluorogenic tetrapeptide substrate designed for the sensitive and selective measurement of the chymotrypsin-like (CT-L) activity of the immunoproteasome's $\beta 5i$ subunit.[8] The peptide sequence, Glutamic acid - Tryptophan - Phenylalanine - Tryptophan (EFWW), is coupled to a 7-amino-4-carbamoylcoumarin (ACC) fluorophore.[8] Upon cleavage by the $\beta 5i$ subunit, the free ACC fluorophore is released, resulting in a measurable increase in fluorescence. This property makes **EFWW-ACC** an invaluable tool for high-throughput screening (HTS) of potential immunoproteasome inhibitors and for detailed kinetic studies of enzyme activity.

Applications in Drug Discovery

The primary application of **EWFW-ACC** in drug discovery is to identify and characterize novel inhibitors of the immunoproteasome. Its use spans several key stages of the drug discovery pipeline:

- **High-Throughput Screening (HTS):** The robust and sensitive fluorescent signal generated by **EWFW-ACC** makes it ideal for screening large compound libraries to identify initial hits that selectively inhibit immunoproteasome activity.
- **Lead Optimization:** Once initial hits are identified, **EWFW-ACC** is used to determine the potency (e.g., IC50 values) and selectivity of analog compounds during the lead optimization phase.
- **Mechanism of Action Studies:** This substrate can be used in kinetic assays to understand the mechanism of inhibition (e.g., competitive, non-competitive) of lead compounds.
- **Monitoring Immunoproteasome Activity in Biological Samples:** **EWFW-ACC** can be used to measure immunoproteasome activity in cell lysates and tissue extracts to assess the biological effects of drug candidates.[\[9\]](#)[\[10\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for **EWFW-ACC** and representative immunoproteasome inhibitors.

Substrate	Target Subunit	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
EWFW-ACC	β5i (iP)	1.2 ± 0.2	15 ± 0.4	1.2 × 10 ⁷	[8]

Inhibitor	Target Subunit(s)	IC ₅₀ (nM)	Selectivity vs. cP (β5)	Reference
ONX 0914	β5i	39	~7-fold	[6]
KZR-616	β5i	-	High	[5][6]
M358	β5i	-	>300-fold	[5]

Experimental Protocols

Protocol 1: In Vitro Immunoproteasome Activity Assay for High-Throughput Screening

This protocol describes a method for screening compound libraries for inhibitors of the immunoproteasome β5i subunit using the **EWFW-ACC** substrate.

Materials:

- Purified human immunoproteasome
- **EWFW-ACC** substrate
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS
- Compound library dissolved in DMSO
- Positive Control Inhibitor (e.g., ONX 0914)
- 384-well black microplates
- Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

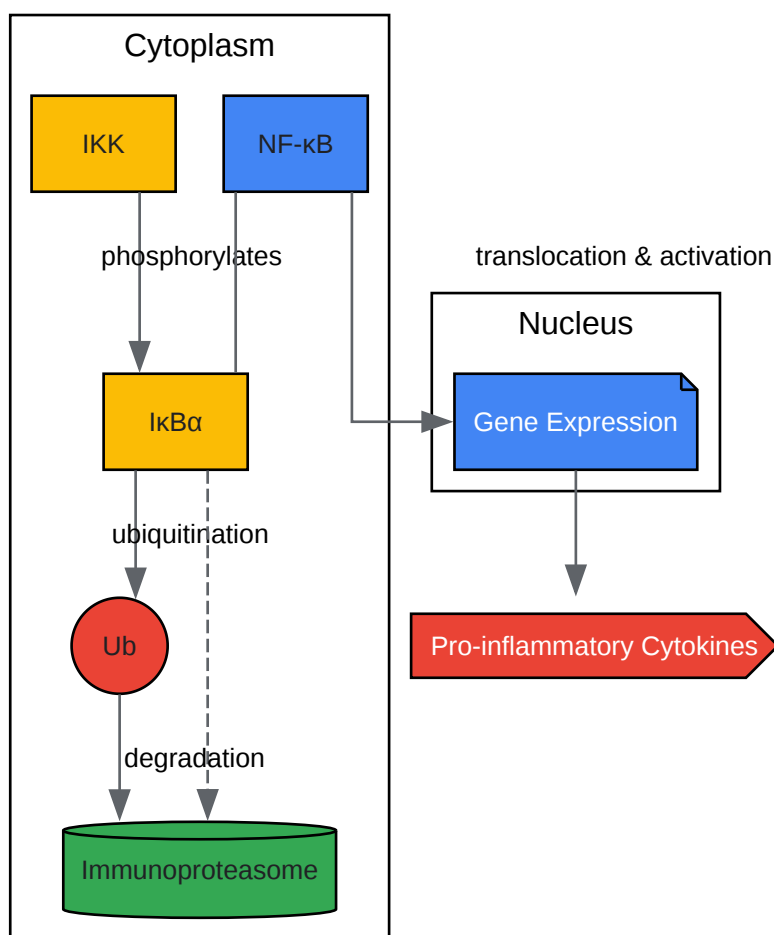
Procedure:

- Prepare the assay buffer and immunoproteasome solution. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

- Dispense 1 μ L of each test compound from the library into the wells of the 384-well plate. For control wells, add 1 μ L of DMSO (negative control) or 1 μ L of the positive control inhibitor.
- Add 20 μ L of the immunoproteasome solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Prepare the **EWFW-ACC** substrate solution in the assay buffer. The final substrate concentration should be at or near the K_m value (approximately 1.2 μ M).
- Initiate the enzymatic reaction by adding 20 μ L of the **EWFW-ACC** substrate solution to each well.
- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
- Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
- Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
- Determine the percent inhibition for each compound relative to the DMSO control.

Visualizations

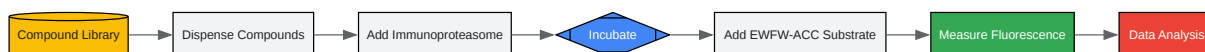
Immunoproteasome in NF- κ B Signaling Pathway



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Caption: Role of the immunoproteasome in the activation of the NF-κB signaling pathway.

Experimental Workflow for Immunoproteasome Inhibitor Screening



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Caption: High-throughput screening workflow for identifying immunoproteasome inhibitors.

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